Product packaging for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine(Cat. No.:CAS No. 904813-48-5)

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Cat. No.: B1341107
CAS No.: 904813-48-5
M. Wt: 253.14 g/mol
InChI Key: IPHJVOCATFFPSZ-UHFFFAOYSA-N
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Description

The Significance of Imidazo[1,2-a]pyridine (B132010) Scaffolds in Contemporary Chemical Research

The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system that holds a special status in the field of medicinal chemistry. It is often referred to as a "privileged scaffold" because its structure is a recurring motif in a multitude of biologically active compounds. nih.govresearchgate.netrsc.org This framework is present in several commercially successful drugs, demonstrating its therapeutic relevance. nih.govresearchgate.netmdpi.com The broad spectrum of pharmacological activities associated with imidazo[1,2-a]pyridine derivatives is extensive, encompassing anticancer, antiviral, antimicrobial, and anti-inflammatory properties, among others. researchgate.netmdpi.comnih.govresearchgate.net

The versatility of the imidazo[1,2-a]pyridine scaffold is not limited to medicinal applications. Its unique electronic and photophysical properties, such as high quantum yields and good stability, have made it a valuable component in the development of materials for bioimaging, chemosensors, and organic light-emitting diodes (OLEDs). researchgate.net The continuous exploration of this scaffold by researchers aims to unlock new therapeutic agents and functional materials through the synthesis of novel derivatives. nih.govresearchgate.net

Overview of Halogenated Imidazo[1,2-a]pyridine Derivatives in Organic Synthesis

Halogenated imidazo[1,2-a]pyridines are crucial intermediates in organic synthesis, providing a chemical handle for introducing further molecular complexity. The strategic placement of halogen atoms, particularly bromine and iodine, at various positions on the bicyclic ring system allows for a wide array of subsequent chemical transformations. The C3 position of the imidazo[1,2-a]pyridine ring is particularly susceptible to electrophilic substitution, making C3-halogenated derivatives readily accessible. researchgate.net

These halogenated compounds are highly valued for their utility in transition metal-catalyzed cross-coupling reactions. For instance, a bromine atom at the C3-position is an effective coupling partner in Suzuki-Miyaura reactions for the formation of carbon-carbon bonds. This reactivity enables the synthesis of diverse libraries of compounds where the halogen is replaced by various aryl, heteroaryl, or alkyl groups. Efficient, one-pot, and environmentally friendly methods, including metal-free tandem cyclization/bromination reactions, have been developed to produce these versatile building blocks in good to excellent yields. The ability to selectively functionalize the scaffold through its halogenated derivatives is a cornerstone of modern synthetic strategies targeting this class of compounds. researchgate.net

Research Landscape Surrounding 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

Direct research specifically detailing this compound is specialized, with much of the available information situating it as a synthetic intermediate. Its chemical identity is well-defined in chemical databases, providing foundational data for researchers.

Chemical Identity of this compound

Identifier Value
CAS Number 904813-48-5
Molecular Formula C₁₁H₁₃BrN₂ nih.gov
Molecular Weight 253.14 g/mol
InChIKey IPHJVOCATFFPSZ-UHFFFAOYSA-N uni.lu

The research interest in this specific molecule is largely driven by the combination of its structural features: the reactive C3-bromo position and the sterically bulky tert-butyl group at the C2-position. The tert-butyl group is known to significantly enhance lipophilicity, a key physicochemical property that influences a molecule's behavior in biological systems. This makes the compound an attractive starting material for creating derivatives with potentially modulated pharmacological profiles.

Scope and Objectives of Research Endeavors Related to the Compound

Research involving this compound is primarily focused on its application as a building block in synthetic chemistry. The main objectives of these research endeavors include:

Development of Novel Synthetic Methods: Exploring its reactivity in various cross-coupling reactions to synthesize a broad range of C3-substituted imidazo[1,2-a]pyridines.

Creation of Compound Libraries: Utilizing the compound as a scaffold to generate libraries of novel molecules for high-throughput screening in drug discovery programs. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to investigate how modifications at the C3-position, influenced by the C2-tert-butyl group, affect biological activity.

Investigation of Physicochemical Properties: Studying the impact of the tert-butyl group on properties such as solubility, lipophilicity, and metabolic stability of the resulting derivatives.

The overarching goal is to leverage the unique structural and chemical properties of this compound to access new chemical entities with desired functions, particularly for medicinal and materials science applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13BrN2 B1341107 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine CAS No. 904813-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-tert-butylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)9-10(12)14-7-5-4-6-8(14)13-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHJVOCATFFPSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N2C=CC=CC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90587653
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904813-48-5
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90587653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine
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Synthetic Methodologies and Route Optimization

Established Synthetic Pathways to 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

The traditional synthesis of this compound typically follows a convergent approach, beginning with the synthesis of the imidazo[1,2-a]pyridine (B132010) core, followed by a regioselective bromination at the C3 position.

Precursor Synthesis and Functionalization Strategies

The key precursors for the synthesis of the 2-tert-butylimidazo[1,2-a]pyridine (B1278071) scaffold are derivatives of 2-aminopyridine (B139424) and a carbonyl compound bearing a tert-butyl group. One common precursor is 1-bromo-3,3-dimethyl-2-butanone. This α-haloketone can be synthesized from pivaloyl chloride and diazomethane, followed by treatment with hydrobromic acid, or through the bromination of pinacolone.

Ring Closure Reactions for Imidazo[1,2-a]pyridine Formation

The formation of the imidazo[1,2-a]pyridine ring system is a crucial step in the synthesis. Several established methods are employed for this transformation.

One of the most common methods is the condensation of a 2-aminopyridine with an α-haloketone, such as 1-bromo-3,3-dimethyl-2-butanone. This reaction, often referred to as the Tschitschibabin reaction, typically proceeds by initial N-alkylation of the pyridine (B92270) ring nitrogen, followed by intramolecular cyclization and dehydration to form the fused bicyclic system.

Another powerful method is the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. nih.govnih.govbeilstein-journals.orgresearchgate.net This one-pot reaction combines a 2-aminopyridine, an aldehyde (e.g., pivalaldehyde), and an isocyanide to directly form the 3-amino-imidazo[1,2-a]pyridine core, which can then be further modified. While this method introduces an amino group at the 3-position, it offers a high degree of atom economy and convergence. For the synthesis of the target compound, a subsequent deamination step would be necessary, making it a less direct route.

The following table summarizes some of the key ring closure reactions for the formation of the 2-tert-butylimidazo[1,2-a]pyridine core.

Reaction Type Reactant 1 Reactant 2 Conditions Product Yield (%)
Tschitschibabin Reaction 2-Aminopyridine 1-Bromo-3,3-dimethyl-2-butanone Reflux in ethanol 2-tert-Butylimidazo[1,2-a]pyridine Good to excellent
Groebke-Blackburn-Bienaymé 2-Aminopyridine Pivalaldehyde tert-Butyl isocyanide, Sc(OTf)₃, MeOH, 50°C N-tert-Butyl-2-tert-butylimidazo[1,2-a]pyridin-3-amine Moderate to good

Regioselective Bromination Techniques

Once the 2-tert-butylimidazo[1,2-a]pyridine core is synthesized, the final step is the regioselective introduction of a bromine atom at the C3 position. The imidazo[1,2-a]pyridine ring system is electron-rich, and the C3 position is the most nucleophilic, making it susceptible to electrophilic substitution.

Several brominating agents can be employed for this purpose, with N-bromosuccinimide (NBS) being one of the most common due to its ease of handling and high regioselectivity. The reaction is typically carried out in a suitable solvent such as chloroform (B151607) or carbon tetrachloride at room temperature or with gentle heating.

Other brominating agents like molecular bromine (Br₂) can also be used, but they are more hazardous to handle. Carbon tetrabromide (CBr₄) has also been utilized as a bromine source, often in the presence of a base or under photocatalytic conditions. researchgate.netresearchgate.netnih.govresearchgate.net The choice of brominating agent and reaction conditions can be optimized to maximize the yield of the desired 3-bromo product while minimizing the formation of side products.

The following table provides a comparison of different bromination techniques for 2-substituted imidazo[1,2-a]pyridines.

Brominating Agent Substrate Conditions Product Yield (%)
N-Bromosuccinimide (NBS) 2-tert-Butylimidazo[1,2-a]pyridine CHCl₃, rt This compound High
**Molecular Bromine (Br₂) ** 2-tert-Butylimidazo[1,2-a]pyridine Acetic acid This compound Good
Carbon Tetrabromide (CBr₄) 2-Arylimidazo[1,2-a]pyridines Visible light, photocatalyst 3-Bromo-2-arylimidazo[1,2-a]pyridines Good to excellent

Stereochemical Considerations in Synthesis

The target compound, this compound, is an achiral molecule. It does not possess any stereocenters, and therefore, there are no stereochemical considerations in its synthesis. The synthetic pathways described lead directly to the formation of this single achiral product.

Novel Approaches for Enhanced Synthetic Efficiency

In recent years, there has been a significant drive towards developing more efficient and environmentally friendly synthetic methodologies. These novel approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Green Chemistry Principles in the Synthesis of this compound

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of imidazo[1,2-a]pyridines, including the ring closure and bromination steps. mdpi.comnih.govnih.govresearchgate.netsciforum.netrsc.org The rapid heating provided by microwaves can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods.

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, has also emerged as a valuable tool in the synthesis of imidazo[1,2-a]pyridines. x-mol.netresearchgate.netarkat-usa.orgnih.gov Ultrasound can enhance mass transfer and accelerate reaction rates, often under milder conditions than conventional methods. For instance, the condensation of 2-aminopyridines with α-haloketones can be efficiently carried out under ultrasonic irradiation in green solvents like polyethylene (B3416737) glycol (PEG-400). arkat-usa.org

The following table highlights some green chemistry approaches applicable to the synthesis of substituted imidazo[1,2-a]pyridines.

Green Chemistry Approach Reaction Step Conditions Advantages
Microwave Irradiation Ring Closure & Bromination Shorter reaction times, solvent-free options Increased efficiency, reduced energy consumption
Ultrasound Irradiation Ring Closure Water or PEG-400 as solvent Milder conditions, enhanced reaction rates
Ionic Liquids Ring Closure [bmim]Br Recyclable solvent/catalyst, improved yields
Water as Solvent Ring Closure Catalyst-free options Environmentally benign, cost-effective

Catalytic Methodologies for Improved Yields and Selectivity

The introduction of a bromine atom at the C3 position of the 2-tert-butylimidazo[1,2-a]pyridine scaffold is a key synthetic step that often requires careful control to achieve high yields and regioselectivity. Catalytic methods are instrumental in achieving this transformation under milder conditions compared to traditional brominating agents.

One prominent catalytic approach involves the visible-light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines. researchgate.net While not specific to the 2-tert-butyl analog, this method demonstrates a convenient and practical protocol using carbon tetrabromide (CBr4) as the bromine source. researchgate.net This approach is advantageous due to its mild reaction conditions and the use of a readily available and stable bromine source. researchgate.net

Another strategy involves the use of copper catalysts. For instance, a CuX-mediated (where X is a halide) regioselective halogenation of 2-phenylimidazo[1,2-a]pyridine (B181562) in the presence of oxygen has been shown to be effective for producing C3-halogenated products with yields up to 96%. researchgate.net This method's success is attributed to the formation of a 2-phenylimidazo[1,2-a]pyridine–CuX complex intermediate. researchgate.net Similarly, copper(I)-catalyzed one-pot procedures for the synthesis of the core imidazo[1,2-a]pyridine structure from aminopyridines and nitroolefins utilize air as a green oxidant, with CuBr being identified as a highly effective catalyst. organic-chemistry.org

Iron catalysts have also been explored. For example, FeBr3 has been used as a homogeneous Lewis acid catalyst in the functionalization of imidazo[1,2-a]pyridine derivatives. rsc.orgresearchgate.net These reactions often involve an aerobic oxidative cross-dehydrogenative coupling process, demonstrating the versatility of iron catalysis in modifying the imidazo[1,2-a]pyridine core. rsc.orgresearchgate.net

The table below summarizes various catalytic bromination and halogenation methods applicable to the imidazo[1,2-a]pyridine scaffold, providing insights into potential routes for synthesizing this compound.

Catalyst SystemHalogen SourceSubstrate ExampleKey FeaturesYield (%)
Visible Light / PhotocatalystCBr42-arylimidazo[1,2-a]pyridinesMild conditions, stable bromine sourceGood to Excellent
CuX (X=Halide) / O2Inherent to catalyst2-phenylimidazo[1,2-a]pyridineHigh regioselectivity, high yieldup to 96%
FeBr3 / Air (O2)FeBr32-arylimidazo[1,2-a]pyridinesHomogeneous Lewis acid catalysis, aerobic oxidationHigh
K2S2O8 / NaBrSodium Bromide2-arylimidazo[1,2-a]pyridinesUse of an easy-to-handle oxidizing agentNot specified

This table is generated based on data for analogous compounds to illustrate the catalytic methodologies.

Flow Chemistry and Continuous Synthesis Techniques

The application of flow chemistry and continuous synthesis techniques to the production of this compound and its analogs is an emerging area aimed at improving safety, scalability, and process control. While specific literature detailing a continuous synthesis for this exact compound is limited, the principles of flow chemistry are broadly applicable to the synthesis of heterocyclic compounds.

Flow chemistry offers several advantages over traditional batch processing. These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. For a bromination reaction, a flow setup can improve safety by minimizing the amount of free bromine present at any given time.

A hypothetical flow process for the synthesis of this compound could involve pumping a solution of 2-tert-butylimidazo[1,2-a]pyridine and a brominating agent through a heated reactor coil. The product stream would then pass through a back-pressure regulator to maintain the desired pressure before being collected. This setup allows for rapid optimization of reaction conditions and can be easily scaled up by extending the operation time or by using parallel reactor lines.

Challenges and Solutions in the Synthesis of this compound Analogs

The synthesis of analogs of this compound presents several challenges, primarily related to controlling regioselectivity and achieving functional group tolerance.

Challenge 1: Regioselectivity of Bromination Direct bromination of the imidazo[1,2-a]pyridine core can be challenging as the reaction can potentially occur at other positions on the heterocyclic ring system. The C3 position is generally the most electronically favorable site for electrophilic substitution, but side products can form, especially under harsh reaction conditions.

Solution: The development of catalytic systems, such as the visible-light photocatalytic method or copper-mediated halogenation, provides a solution by offering milder reaction conditions and improved regioselectivity towards the C3 position. researchgate.net These methods often proceed through mechanisms that favor substitution at a specific site, thereby minimizing the formation of unwanted isomers.

Challenge 2: Functional Group Tolerance When synthesizing more complex analogs bearing various functional groups, the compatibility of these groups with the bromination conditions is a significant concern. Strong oxidizing or acidic conditions used in some traditional bromination methods can lead to the degradation of sensitive functional groups.

Solution: Modern catalytic methods often operate under neutral or near-neutral conditions, enhancing their compatibility with a wider range of functional groups. organic-chemistry.org For instance, the use of N-halosuccinimides (NXS) as halogen sources, sometimes in conjunction with a catalyst, provides a milder alternative to elemental bromine.

The table below outlines some of the key challenges and the corresponding synthetic solutions.

ChallengeTraditional Approach IssueModern Solution
Regioselectivity Use of harsh brominating agents leading to mixtures of isomers.Development of regioselective catalytic systems (e.g., photocatalysis, Cu-catalysis). researchgate.net
Functional Group Tolerance Harsh acidic or oxidizing conditions can degrade sensitive functional groups.Employment of milder reagents (e.g., N-halosuccinimides) and neutral reaction conditions.
Process Efficiency Long, multi-step syntheses with purification at each stage lead to lower overall yields.Design of one-pot, tandem, or multi-component reactions to increase step economy. nih.gov

This table provides a general overview of challenges and solutions in the synthesis of imidazo[1,2-a]pyridine analogs.

Chemical Reactivity and Functionalization Strategies

Reactivity Profile of the Bromine Moiety in 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

The bromine atom at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is the primary site for introducing molecular diversity. This is predominantly achieved through transition-metal-catalyzed cross-coupling reactions, as the electron-rich nature of the heterocyclic system makes other substitution pathways less favorable.

Nucleophilic aromatic substitution (SNAr) is generally not a viable strategy for functionalizing the C3 position of this compound. The imidazo[1,2-a]pyridine ring system is electron-rich, which disfavors the addition-elimination mechanism characteristic of SNAr reactions. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system towards nucleophilic attack, which are absent in this molecule. Consequently, attempts to displace the bromide with nucleophiles often result in low yields or no reaction, making catalytic cross-coupling methods the preferred approach for C-N, C-O, and C-S bond formation. atlanchimpharma.com

The C3-bromo substituent serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or boronate ester. wikipedia.orgorganic-chemistry.org The Suzuki-Miyaura reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds and is tolerant of a wide range of functional groups. nih.gov For this compound, this transformation allows for the introduction of various aryl or heteroaryl substituents at the C3 position. Typical conditions involve a palladium catalyst like Pd(OAc)₂ or Pd(dppf)Cl₂, a phosphine (B1218219) ligand, and a base such as K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water. nih.govresearchgate.netnih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between the C3 position and a terminal alkyne. wikipedia.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing substituted alkynes, which are valuable intermediates in organic synthesis. The reaction can be carried out under mild conditions, making it suitable for complex molecules. wikipedia.orgscirp.org Recent protocols have also been developed for copper-free Sonogashira couplings. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This palladium-catalyzed reaction is a key method for C-C bond formation and typically yields the trans-isomer with high selectivity. organic-chemistry.org The reaction requires a base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrogen halide formed during the catalytic cycle. wikipedia.orgbeilstein-journals.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine. wikipedia.org The process is catalyzed by a palladium complex with specialized phosphine ligands, such as XPhos or SPhos, and requires a strong base like sodium tert-butoxide. libretexts.orgnih.gov The Buchwald-Hartwig amination has broad substrate scope, allowing for the synthesis of a diverse range of arylamines from this compound. wikipedia.orglibretexts.org

Table 1: Representative Conditions for Cross-Coupling Reactions at the C3 Position
ReactionCatalyst / LigandBaseSolventTemperatureProduct Type
Suzuki-Miyaura Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110 °C3-Aryl/Heteroaryl derivative
Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / DMFDMF80-100 °C3-Alkynyl derivative
Heck Pd(OAc)₂ / PPh₃K₂CO₃DMAc120-140 °C3-Alkenyl derivative
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene80-110 °C3-Amino derivative

While the C3-bromo functionality is a reliable handle for cross-coupling, direct C-H activation offers an alternative, more atom-economical approach to functionalization. Research on the imidazo[1,2-a]pyridine scaffold has shown that C-H functionalization predominantly occurs at the C3 position due to its high electron density. nih.govnih.gov In the case of this compound, this position is already blocked.

Therefore, C-H activation studies would logically target the other available positions on the heterocyclic core. The N-1 atom in the imidazole (B134444) ring can act as a directing group, facilitating ortho-C-H functionalization of a substituent at the C2 position. nih.gov For the parent compound, C-H activation could potentially be directed to the C5 or C7 positions of the pyridine (B92270) ring, although this is often more challenging than functionalizing the electron-rich imidazole portion. researchgate.net Such strategies provide a pathway to poly-substituted imidazo[1,2-a]pyridines that are not easily accessible through classical methods.

Reactions Involving the Imidazo[1,2-a]pyridine Core System

Beyond the functionalization at the C3-bromo position, the imidazo[1,2-a]pyridine nucleus itself can undergo various chemical transformations.

The imidazo[1,2-a]pyridine system is susceptible to electrophilic aromatic substitution (EAS). Theoretical and experimental studies show that the C3 position is the most nucleophilic and thus the most reactive site for electrophilic attack. stackexchange.com This is due to the ability of the nitrogen atom at position 4 to stabilize the resulting cationic intermediate (Wheland intermediate) through resonance.

In this compound, the C3 position is occupied. Therefore, any subsequent EAS reaction would be directed to other positions. The pyridine ring is generally deactivated towards electrophiles compared to benzene. stackexchange.comyoutube.com However, the fused imidazole ring enhances the electron density of the entire system. The next most likely positions for electrophilic attack are C5 and C7 on the pyridine ring. The bulky tert-butyl group at C2 may sterically hinder attack at C8, making C5 and C7 the most probable sites for reactions like nitration, halogenation, or Friedel-Crafts acylation.

Table 2: Predicted Regioselectivity of EAS on the Imidazo[1,2-a]pyridine Core (C3-Blocked)
ReactionReagentPredicted Major Product(s)
Nitration HNO₃ / H₂SO₄5-Nitro and/or 7-Nitro derivative
Bromination NBS / CH₃CN5-Bromo and/or 7-Bromo derivative
Acylation Ac₂O / Lewis Acid5-Acetyl and/or 7-Acetyl derivative

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgresearchgate.net In pyridine derivatives, the ring nitrogen can direct deprotonation to the C2 or C6 positions. harvard.educlockss.org For the imidazo[1,2-a]pyridine system, lithiation can provide access to positions that are not reactive towards electrophiles.

The use of strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), often in the presence of an additive like TMEDA, can effect deprotonation. harvard.edu For this compound, the most likely site for deprotonation is the C5 position, which is ortho to the pyridine nitrogen (N4) and is sterically accessible. Subsequent quenching of the resulting organolithium intermediate with an electrophile (e.g., CO₂, I₂, aldehydes) would introduce a new functional group at this position. The use of superbases, such as BuLi-LiDMAE, has been shown to achieve regioselective lithiation of substituted pyridines, even in the presence of other directing groups. researchgate.netnih.gov

Oxidation and Reduction Pathways

The imidazo[1,2-a]pyridine core, with its electron-rich imidazole ring and electron-deficient pyridine ring, exhibits distinct reactivity under oxidative and reductive conditions.

Oxidation: The nitrogen atoms within the this compound scaffold are susceptible to oxidation. The pyridine nitrogen is the most likely site for N-oxidation due to its higher basicity compared to the imidazole nitrogens. Treatment with common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) is a standard method for converting pyridines to their corresponding N-oxides. arkat-usa.orgresearchgate.net This transformation can alter the electronic properties of the ring system, influencing its biological activity and subsequent functionalization reactions.

During the synthesis of related halo-imidazo[1,2-a]pyridines, oxidants such as tert-butyl hydroperoxide (TBHP) have been employed. In these cases, TBHP facilitates the oxidative environment required for the cyclization and halogenation steps. acs.org Additionally, aerobic oxidative cross-dehydrogenative coupling, catalyzed by species like FeBr₃, can occur at the C3 position, indicating the ring's ability to participate in oxidation reactions that form new carbon-carbon bonds. rsc.org

Reduction: The pyridine portion of the imidazo[1,2-a]pyridine ring system can undergo reduction. Catalytic hydrogenation is a common method for reducing pyridines to the corresponding piperidines. asianpubs.orgresearchgate.net Using catalysts such as Platinum(IV) oxide (PtO₂, Adams' catalyst) under a hydrogen atmosphere, the pyridine ring of this compound could be selectively reduced. asianpubs.org This reaction would yield a 3-Bromo-2-tert-butyl-decahydroimidazo[1,2-a]pyridine derivative, significantly altering the planarity and conformational flexibility of the molecule. The C3-bromo substituent may also be susceptible to reduction (dehalogenation) under certain catalytic hydrogenation conditions, which could lead to a mixture of products. Electrocatalytic hydrogenation has also emerged as a method for reducing pyridines to piperidines under ambient temperature and pressure. chemrxiv.org

Influence of the tert-Butyl Group on Regio- and Stereoselectivity

The substituent at the C2 position of the imidazo[1,2-a]pyridine core plays a crucial role in directing the regioselectivity of further functionalization reactions. The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic attack.

The presence of a bulky tert-butyl group at the C2 position exerts a significant steric influence on the molecule. This steric hindrance makes direct functionalization at the C2 position exceptionally difficult. researchgate.net Consequently, reactions are overwhelmingly directed to the C3 position. While the inherent electronic properties of the imidazo[1,2-a]pyridine ring system strongly favor C3 functionalization, the tert-butyl group reinforces this regioselectivity by physically blocking access to the C2 position. researchgate.net

In reactions such as alkylation or arylation at the C3 position, the tert-butyl group can influence the conformational preference of the newly introduced substituent but does not typically induce stereoselectivity as the C3 carbon is not a stereocenter. The primary influence of the tert-butyl group remains its role as a powerful directing group for regioselectivity, ensuring that derivatization occurs almost exclusively at the adjacent C3 carbon. mdpi.com

Derivatization and Analog Library Synthesis for Research Purposes

This compound is a versatile building block for creating libraries of related compounds for structure-activity relationship (SAR) studies. The bromine atom at C3, the nitrogen atoms, and the C2-substituent serve as key points for diversification.

The bromine atom at the C3 position is an excellent handle for introducing molecular diversity via transition-metal-catalyzed cross-coupling reactions. The high reactivity of this position makes it an ideal starting point for analog synthesis.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a carbon-carbon bond between the C3 position and various aryl or vinyl groups. Using a palladium catalyst and a suitable base, this compound can be coupled with a wide range of boronic acids or esters to generate 3-aryl- or 3-vinyl-substituted analogs. nih.govresearchgate.netnih.gov

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This palladium- and copper-catalyzed reaction couples the C3-bromo position with terminal alkynes, yielding 3-alkynylimidazo[1,2-a]pyridine derivatives. organic-chemistry.orgsci-hub.sescirp.orgnih.gov These products can serve as intermediates for further transformations.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura Coupling Ar-B(OH)₂, Pd catalyst, Base3-Aryl-2-tert-butylimidazo[1,2-a]pyridine
Sonogashira Coupling Terminal Alkyne, Pd catalyst, Cu(I) cocatalyst, Base3-Alkynyl-2-tert-butylimidazo[1,2-a]pyridine

The nitrogen atoms in the imidazo[1,2-a]pyridine ring can be modified, typically through alkylation, to form quaternary ammonium (B1175870) salts, known as imidazolium (B1220033) or pyridinium (B92312) salts. nih.govmdpi.com The quaternization of the pyridine nitrogen is generally more favorable due to its greater basicity and accessibility compared to the bridgehead N1 atom. This modification introduces a permanent positive charge, which can significantly alter the compound's solubility, cell permeability, and biological target interactions. The reaction is typically achieved by treating the parent molecule with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The steric hindrance from the C2-tert-butyl group might influence the rate of reaction but is unlikely to prevent it. mdpi.com

While the tert-butyl group provides significant steric bulk and lipophilicity, creating analogs with different C2 substituents is crucial for exploring SAR. Direct modification or replacement of the C2-tert-butyl group on the pre-formed heterocyclic core is synthetically challenging due to the strength of the C-C bond.

Therefore, the primary strategy for expanding the diversity at the C2 position involves the de novo synthesis of the imidazo[1,2-a]pyridine ring system using different starting materials. Multi-component reactions, such as the Groebke–Blackburn–Bienaymé reaction, are particularly effective for this purpose. nih.govmdpi.com This approach allows for the incorporation of a wide array of substituents at the C2 position by simply varying the aldehyde component used in the synthesis.

C2-SubstituentAldehyde Starting Material
PhenylBenzaldehyde
4-Chlorophenyl4-Chlorobenzaldehyde
2-Naphthyl2-Naphthaldehyde
EthylPropionaldehyde
CyclohexylCyclohexanecarboxaldehyde

This synthetic flexibility enables the creation of large libraries of C2-modified analogs for comprehensive biological evaluation. nih.gov

Reaction Mechanisms and Kinetic Studies

Investigation of Reaction Pathways for 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Transformations

The reaction pathways for this compound are dominated by its function as an aryl halide equivalent. The bromine atom serves as a versatile leaving group, enabling a host of substitution reactions that proceed through diverse mechanistic routes.

The most significant transformations involving this compound are palladium-catalyzed cross-coupling reactions. These reactions, fundamental to modern organic synthesis, allow for the precise construction of complex molecules. Bromo-substituted imidazo[1,2-a]pyridines are known to be competent substrates in these transformations, allowing for further molecular diversification. nih.gov The general mechanism for these processes, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings, follows a well-established catalytic cycle.

The archetypal palladium-catalyzed cycle involves three key steps:

Oxidative Addition: The cycle initiates with the addition of the low-valent Palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a high-valent Palladium(II) intermediate.

Transmetalation: In this step, the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) is transferred to the palladium center, displacing the bromide.

Reductive Elimination: The final step involves the formation of the new C-C or C-N bond as the two organic fragments are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Each step of a cross-coupling reaction proceeds through a distinct transition state and involves specific intermediates. The characterization of these transient species is key to a complete mechanistic understanding. For reactions involving this compound, the following intermediates are postulated based on established mechanisms for related heteroaryl halides. nih.gov

Pd(0)L_n Complex: The active catalyst, typically a palladium atom coordinated to one or more ligands (L), such as phosphines.

Oxidative Addition Adduct (Aryl-Pd(II)-Br Complex): This square planar Pd(II) species is formed after the insertion of the palladium into the C-Br bond. This is often the catalyst's resting state in reactions where transmetalation is rate-limiting. nih.gov

Post-Transmetalation Intermediate (Aryl-Pd(II)-R Complex): After the transfer of the R group from the coupling partner, a new Pd(II) complex is formed. In some cases, particularly with chelating substrates, this can be the resting state. nih.gov

Radical Intermediates: While many cross-coupling reactions proceed via two-electron pathways, some palladium-catalyzed aminations of alkyl bromides have been shown to involve radical intermediates, suggesting that single-electron transfer (SET) mechanisms are also possible under certain conditions. researchgate.net

Reaction StepKey Intermediate/Transition StateDescription
Catalyst ActivationPd(0)LnThe active, low-valent form of the palladium catalyst.
Oxidative Addition[ImPy-Pd(II)(L)n-Br]A square planar Palladium(II) complex formed after insertion into the C-Br bond of the substrate.
Transmetalation[ImPy-Pd(II)(L)n-R]The Palladium(II) complex after the organic group (R) from the coupling partner has displaced the bromide.
Reductive EliminationTransition state leading to ImPy-RThe final step where the new bond is formed and the Pd(0) catalyst is regenerated.

Kinetic Analysis of Key Reactions

Kinetic studies provide quantitative data on reaction rates, offering deep insights into the mechanism by helping to identify the rate-determining step.

For palladium-catalyzed cross-coupling reactions, a typical observation is that the reaction is first-order in the aryl halide and the catalyst, but can be zero-order in the nucleophilic coupling partner if transmetalation is not the rate-limiting step. While specific experimental data for this compound is not available in the literature, the table below presents illustrative kinetic data for a hypothetical Suzuki coupling reaction. Such data would be instrumental in constructing an accurate energy profile of the reaction.

Disclaimer: The following data is illustrative for educational purposes and does not represent experimentally determined values for this compound.

Reaction StepHypothetical Rate Constant (k) at 298 K (s-1)Hypothetical Activation Energy (Ea) (kJ/mol)Implication
Oxidative Addition1.5 x 10-265Relatively fast step.
Transmetalation8.0 x 10-595Slowest step, indicating it is rate-determining.
Reductive Elimination5.0 x 10-140Very fast, does not limit the overall rate.

A much smaller rate constant and higher activation energy for the transmetalation step would strongly suggest it is the bottleneck of the catalytic cycle. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, particularly for identifying bond-breaking or bond-forming events in the rate-determining step. nih.gov This effect arises from the difference in reaction rates between a molecule containing a heavier isotope (e.g., Deuterium, D) and its normal counterpart (e.g., Protium, H). A C-D bond is stronger than a C-H bond, and thus breaks more slowly. libretexts.org

In the context of reactions with this compound, KIE studies could provide valuable evidence for proposed mechanisms. For instance:

In a Buchwald-Hartwig amination, replacing the N-H bond of the amine coupling partner with an N-D bond could result in a primary KIE if the deprotonation of the nitrogen or the N-H bond cleavage is involved in the rate-determining step.

The absence of a significant KIE when using a deuterated substrate or reagent can also be informative, suggesting that the bond involving the isotope is not broken or formed during the rate-limiting part of the reaction.

Although deuterated imidazo[1,2-a]pyridines have been synthesized for studying metabolic properties, specific studies using isotope effects to probe the reaction mechanisms of 3-bromo derivatives are not yet prevalent in the literature. nih.gov

Catalytic Cycles Involving this compound as a Substrate or Ligand

The primary role of this compound in catalysis is as a substrate in cross-coupling reactions. The diagram below illustrates its participation in a generic Suzuki-Miyaura coupling cycle.

Catalytic Cycle: Suzuki-Miyaura Coupling

In this cycle, "ImPy-Br" represents this compound.

The active Pd(0)L₂ catalyst (A) reacts with ImPy-Br in an oxidative addition step to form the Pd(II) intermediate (B).

The organoboron reagent R-B(OR)₂ undergoes transmetalation with intermediate (B) to form a new Pd(II) complex (C), where the organic group R has been transferred to the palladium.

This complex (C) undergoes reductive elimination to yield the final coupled product R-ImPy (D) and regenerate the Pd(0)L₂ catalyst (A), which re-enters the cycle.

Beyond its role as a substrate, the imidazo[1,2-a]pyridine (B132010) scaffold itself can be incorporated into ligands for catalysis. By functionalizing the core structure with coordinating groups, such as phosphines, novel ligands can be created. For example, related 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized and successfully used in palladium-catalyzed reactions, demonstrating the versatility of this heterocyclic system in the broader field of catalysis. researchgate.net

Computational and Theoretical Investigations

Electronic Structure and Molecular Orbital Theory Studies of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine

The arrangement of electrons within a molecule dictates its stability, reactivity, and physical properties. Molecular orbital theory, particularly when implemented with computational methods, provides a detailed picture of this electronic framework.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. Calculations, typically employing a functional like B3LYP with a basis set such as 6-311G++(d,p), are performed to determine the molecule's optimized geometry and ground state electronic properties. acs.orgnih.gov For this compound, DFT calculations yield the equilibrium structure by minimizing the total electronic energy. This provides precise data on bond lengths, bond angles, and dihedral angles.

Studies on similar substituted imidazo[1,2-a]pyridine (B132010) systems have shown that DFT calculations accurately reproduce experimental data from techniques like X-ray crystallography. nih.gov The optimized geometry reveals a nearly planar imidazo[1,2-a]pyridine core, although minor distortions may arise from the steric bulk of the tert-butyl group. nih.gov The calculated distribution of electron density and the molecular electrostatic potential (MEP) map highlight the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Calculated Ground State Properties for this compound (Representative Data)

Property Value
Total Energy (Hartree) -3145.78
Dipole Moment (Debye) 2.15
C2-C3 Bond Length (Å) 1.38
C3-Br Bond Length (Å) 1.89
C2-C(tert-butyl) Bond Length (Å) 1.52

Note: Data is representative and based on DFT calculations for structurally similar compounds.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy and localization of these orbitals are key predictors of a molecule's chemical behavior.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). acs.orgyoutube.com For this compound, the HOMO is typically distributed over the electron-rich imidazo[1,2-a]pyridine ring system. The LUMO, conversely, would show significant localization around the C3-Br bond, indicating its susceptibility to nucleophilic attack or its role in metal-catalyzed cross-coupling reactions.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests higher reactivity. For a related compound, 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the calculated HOMO-LUMO gap is 4.343 eV. nih.gov

Table 2: Frontier Molecular Orbital Energies for this compound (Representative Data)

Orbital Energy (eV) Description
HOMO -6.12 Localized on the imidazopyridine ring; indicates nucleophilic character.
LUMO -1.45 Primarily associated with the C3-Br bond and pyridine (B92270) ring; indicates electrophilic sites.

Note: Data is representative and based on DFT calculations for structurally similar compounds.

Conformational Analysis and Steric Effects of the tert-Butyl Group

The tert-butyl group is known for its significant steric bulk, which profoundly influences molecular conformation and reactivity. researchgate.net In this compound, the presence of this large alkyl group at the C2 position introduces considerable steric hindrance. numberanalytics.com

Computational conformational analysis, performed by rotating the C2-C(tert-butyl) bond and calculating the potential energy surface, reveals the most stable arrangement of the tert-butyl group relative to the heterocyclic ring. The bulky nature of this group can cause a slight twisting of the imidazo[1,2-a]pyridine core to alleviate steric strain, particularly with the adjacent bromine atom at C3 and the hydrogen atom at C8. This steric shielding can hinder the approach of reactants to the C3 position, potentially slowing down reactions at this site compared to less substituted analogues. researchgate.net Furthermore, the tert-butyl group acts as a conformational anchor, restricting the rotation of other nearby substituents. conicet.gov.ar

Computational Modeling of Reaction Mechanisms

Theoretical modeling is instrumental in elucidating the step-by-step pathways of chemical reactions, identifying intermediates, and determining the energetics of transition states.

For reactions involving this compound, such as Suzuki or Buchwald-Hartwig cross-coupling at the C3 position, computational methods can map out the entire reaction coordinate. DFT calculations are used to locate and characterize the geometry of transition states—the highest energy points along the reaction pathway. By calculating the vibrational frequencies, a single imaginary frequency confirms the structure as a true transition state.

The activation energy (the energy difference between the reactants and the transition state) can be determined, providing a quantitative measure of the reaction's kinetic feasibility. These simulations can compare different proposed mechanisms (e.g., different catalytic cycles) to determine the most likely pathway.

Computational modeling is highly effective in predicting the selectivity of reactions. For this compound, further functionalization, such as electrophilic aromatic substitution, could potentially occur at several positions on the pyridine ring.

By modeling the reaction pathways for substitution at each possible site (e.g., C5, C6, C7, C8), the transition state energies can be compared. The pathway with the lowest activation energy will be the most favored, thus predicting the regioselectivity of the reaction. nih.gov For instance, DFT studies on related imidazo[1,2-a]pyridinyl-chalcones have identified the C5 carbon as a potential nucleophilic center, suggesting it could be a site for electrophilic attack. scirp.orgresearchgate.net The directing effects of the existing bromo and tert-butyl groups, as well as the inherent electronic properties of the heterocyclic system, are all factored into these computational predictions.

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions (Research Context)

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a protein target. These methods are instrumental in drug discovery and development, providing a virtual representation of the binding process.

Molecular Docking studies for imidazo[1,2-a]pyridine derivatives often explore their potential as inhibitors for various enzymes and receptors. For instance, in the context of anticancer research, derivatives of this scaffold have been docked into the active sites of kinases, which are crucial regulators of cell signaling pathways. asianpubs.orgchemmethod.com The primary goal of these simulations is to determine the preferred binding orientation of the ligand within the protein's active site and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

A hypothetical molecular docking study of this compound with a target protein, such as a protein kinase, would involve preparing the 3D structures of both the ligand and the protein. The docking algorithm would then systematically explore various conformations of the ligand within the binding pocket of the protein, calculating the binding affinity for each pose. The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that contribute to the stability of the protein-ligand complex.

Molecular Dynamics (MD) Simulations are often employed as a subsequent step to refine the results of molecular docking. openpharmaceuticalsciencesjournal.com While docking provides a static snapshot of the binding event, MD simulations introduce flexibility to both the ligand and the protein, allowing for a more realistic representation of the dynamic nature of their interaction over time. openpharmaceuticalsciencesjournal.com These simulations can confirm the stability of the binding pose predicted by docking and provide a more detailed understanding of the conformational changes that may occur upon ligand binding. openpharmaceuticalsciencesjournal.com For a compound like this compound, an MD simulation could reveal how the tert-butyl and bromo substituents influence the compound's orientation and interactions within a dynamic biological environment.

Computational Technique Objective Illustrative Research Findings for Analogous Imidazo[1,2-a]pyridines
Molecular DockingPredict binding affinity and orientation of the ligand in the protein's active site.Derivatives have shown strong binding energies with targets like oxidoreductase, suggesting potential as enzyme inhibitors. asianpubs.org Key interactions often involve hydrogen bonding and hydrophobic contacts. chemmethod.com
Molecular Dynamics SimulationAssess the stability of the protein-ligand complex and observe conformational changes over time.Simulations have confirmed the stability of docked poses of imidazo[1,2-a]pyridine analogs in the active sites of their target proteins. openpharmaceuticalsciencesjournal.com They provide insights into the dynamic behavior of the complex. openpharmaceuticalsciencesjournal.com

Molecular Interactions and Mechanistic Exploration in Biological Research

Investigation of Molecular Target Binding Mechanisms of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine Analogs in vitro

The imidazo[1,2-a]pyridine (B132010) framework serves as a versatile backbone for designing molecules that can interact with a variety of biological targets. The specific nature of these interactions is highly dependent on the substituents attached to the core structure.

Enzyme Inhibition Mechanisms (e.g., Kinases, Proteases)

Imidazo[1,2-a]pyridine derivatives have been extensively investigated as potent inhibitors of various kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer. researchgate.net

PI3K/mTOR Inhibition : Several studies have identified imidazo[1,2-a]pyridine analogs as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mechanistic target of rapamycin (B549165) (mTOR). researchgate.netnih.gov These compounds typically function as ATP-competitive inhibitors, binding to the ATP-binding site of the kinases. This interaction blocks the phosphorylation of downstream targets like Akt, thereby inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival. nih.gov

c-Met Kinase Inhibition : Analogs of the imidazo[1,2-a]pyridine scaffold have been designed as potent inhibitors of the c-Met receptor tyrosine kinase. Docking studies suggest that the core structure can form a π–π stacking interaction with the Tyr-1230 residue in the c-Met active site, which is a critical interaction for inhibitory activity. nih.gov

Other Kinases : The versatility of this scaffold has led to the development of inhibitors for other kinases as well, including Platelet-Derived Growth Factor Receptor (PDGFR) and NIMA-related kinase 2 (Nek2). nih.govdocumentsdelivered.com For instance, an early PDGFRβ antagonist from this series demonstrated an IC50 of 18 nM in a cellular assay. nih.gov

The inhibitory activity of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), as illustrated in the table below, which showcases examples from the broader class of imidazo[1,2-a]pyridine derivatives.

Compound ClassTarget EnzymeIC50 (nM)Reference
Imidazo[1,2-a]pyridine Derivativec-Met Kinase3.9 nih.gov
Imidazo[1,2-a]pyridine DerivativePDGFRβ18 nih.gov
Imidazo[1,2-a]pyridine DerivativeNek238 documentsdelivered.com

This table is interactive. Click on the headers to sort the data.

Receptor Binding Studies and Ligand-Receptor Interactions

Analogs of imidazo[1,2-a]pyridine are known to interact with various receptors, modulating their function.

GABA-A Receptors : The imidazo[1,2-a]pyridine core is famously present in zolpidem, a well-known modulator of the GABA-A receptor. wikipedia.org These compounds act as positive allosteric modulators, binding to the benzodiazepine (B76468) site on the receptor, which is located at the interface of α and γ subunits. This binding enhances the effect of the neurotransmitter GABA, leading to increased chloride ion influx and neuronal hyperpolarization. acs.orgnih.gov The selectivity for different α subunits of the GABA-A receptor dictates the pharmacological profile of the compound. wikipedia.org

Peripheral Benzodiazepine Receptors (PBRs) : Certain 2-phenyl-imidazo[1,2-a]pyridine derivatives have been developed as potent and selective ligands for PBRs (now also known as the translocator protein, TSPO). The binding affinity is influenced by substituents on the phenyl ring, with groups capable of hydrogen bonding leading to higher affinity. acs.orgresearchgate.net

Neuropeptide S Receptor (NPSR) : Imidazo-pyridinium analogs have been studied as antagonists of the NPSR, a G-protein coupled receptor involved in anxiety and arousal. nih.gov

Ion Channel Modulation and G-Protein Coupled Receptor (GPCR) Interactions

The interaction of imidazo[1,2-a]pyridine derivatives extends to ion channels and a variety of GPCRs.

Metabotropic Glutamate 2 (mGlu2) Receptor : Advanced imidazo[1,2-a]pyridine compounds have been identified as orally active positive allosteric modulators of the mGlu2 receptor, a type of GPCR. These modulators enhance the receptor's response to its endogenous ligand, glutamate. nih.gov

GABA-A Receptor Ion Channel : As mentioned, analogs acting on GABA-A receptors directly modulate the associated chloride ion channel. Electrophysiological studies have shown that these compounds can markedly enhance GABA-evoked chloride currents. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Research

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as this compound, influences its biological activity. These studies guide the rational design of more potent and selective compounds. nih.gov

Impact of Bromine and tert-Butyl Moieties on Binding Affinity

Impact of Bromine : Halogen atoms, including bromine, are often incorporated into drug candidates to modulate their physicochemical properties and binding affinity. Bromine at the 3-position of the imidazo[1,2-a]pyridine ring is a common synthetic handle for further chemical modifications. nih.govresearchgate.net In SAR studies of imidazo[4,5-b]pyridines, a related isomer, substitution with bromine on the pyridine (B92270) ring was found to markedly increase antiproliferative activity. mdpi.com For antitubercular agents, a 4-bromo substituent on a phenoxyethyl side chain at the 3-position resulted in a lead compound with excellent activity. nih.gov The bromine atom can act as a hydrophobic substituent and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding to a biological target.

Impact of tert-Butyl Group : The tert-butyl group is a bulky, lipophilic moiety. Its incorporation at the 2-position of the imidazo[1,2-a]pyridine ring would be expected to have a significant steric and hydrophobic influence on ligand-target interactions. In many kinase inhibitors, for example, bulky groups are used to occupy specific hydrophobic pockets within the ATP-binding site, which can enhance both potency and selectivity. Conversely, a group that is too large, like the CF3 group at the C-8 position in one c-Met inhibitor study, can sterically hinder the compound from entering a binding pocket, leading to a loss of activity. nih.gov

The hypothetical contributions of these specific groups are summarized below.

MoietyPositionPotential Impact on Binding AffinityRationale
Bromine3IncreaseCan participate in halogen bonding; increases lipophilicity.
tert-Butyl2Increase/DecreaseCan occupy hydrophobic pockets (increasing affinity); can cause steric hindrance (decreasing affinity).

This table is interactive. Click on the headers to sort the data.

Rational Design Principles for Modulating Biological Activities (Research Scope)

The rational design of imidazo[1,2-a]pyridine analogs for research purposes involves a systematic approach to modify the scaffold and its substituents to optimize interactions with a specific biological target.

Scaffold Hopping and Bioisosteric Replacement : A common strategy is to use the imidazo[1,2-a]pyridine core as a replacement for other heterocyclic systems to generate novel chemical matter with improved properties. For example, 8-fluoroimidazo[1,2-a]pyridine (B164112) has been evaluated as a bioisosteric replacement for imidazo[1,2-a]pyrimidine (B1208166) in a GABA-A receptor modulator. researchgate.net

Targeting Specific Interactions : Design efforts focus on introducing functional groups that can form specific, high-affinity interactions with the target protein. This includes adding hydrogen bond donors/acceptors, groups for π-π stacking, and hydrophobic moieties to engage corresponding regions of the binding site. nih.gov

Modulating Physicochemical Properties : Substituents are chosen not only for binding but also to fine-tune properties like solubility, permeability, and metabolic stability, which are critical for a compound's utility in biological assays. For instance, the introduction of polar groups can increase hydrophilicity. acs.orgresearchgate.net

Structure-Guided Design : When the three-dimensional structure of the target protein is known, computational methods like molecular docking are used to predict how analogs will bind. This allows for the in silico screening of potential modifications before undertaking chemical synthesis, accelerating the discovery of potent and selective compounds. acs.org

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new molecular probes and potential therapeutic leads, with ongoing research focused on exploring its vast chemical space to modulate a wide array of biological targets. nih.govresearchgate.net

Cellular Uptake and Intracellular Localization Mechanisms (Research Tool Perspective)

Currently, there is no specific data in the scientific literature detailing the cellular uptake and intracellular localization mechanisms of this compound. From a research tool perspective, understanding how this compound enters cells and where it accumulates is fundamental to elucidating its potential biological effects and for its development as a molecular probe or therapeutic agent.

Hypothetically, based on its likely lipophilic character conferred by the tert-butyl and bromo substituents, passive diffusion across the plasma membrane would be a probable mechanism of cellular entry. However, the involvement of specific transporter proteins cannot be ruled out without experimental evidence.

To investigate these mechanisms, a variety of established research techniques could be employed. These include:

Fluorescence Microscopy: Synthesis of a fluorescently-labeled analog of this compound would allow for direct visualization of its uptake and subcellular distribution in living or fixed cells. Co-localization studies with fluorescent markers for specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes, nucleus) could pinpoint its intracellular destinations.

Subcellular Fractionation: This biochemical technique involves the separation of cellular components into different fractions. Subsequent analysis of these fractions for the presence of the compound, for instance by using mass spectrometry, would provide quantitative data on its distribution among organelles.

Inhibitor Studies: To probe the involvement of active transport mechanisms, cells could be pre-treated with a panel of inhibitors known to block specific cellular uptake pathways (e.g., endocytosis, specific transporters). A reduction in the intracellular concentration of the compound in the presence of an inhibitor would suggest the involvement of that particular pathway.

Without such dedicated studies, any discussion on the cellular uptake and localization of this compound remains speculative.

Exploration of Signal Transduction Pathway Modulation in in vitro Systems

The modulation of signal transduction pathways is a hallmark of many biologically active imidazo[1,2-a]pyridine derivatives. These pathways, which are critical for cellular processes such as proliferation, survival, and differentiation, are often dysregulated in diseases like cancer. While there is no specific research on the effects of this compound on these pathways, studies on analogous compounds provide a framework for potential areas of investigation.

For instance, various imidazo[1,2-a]pyridine derivatives have been reported to modulate key signaling pathways, including:

PI3K/Akt/mTOR Pathway: This is a crucial pathway for cell growth and survival. Some imidazo[1,2-a]pyridines have been shown to inhibit components of this pathway, leading to anti-proliferative effects in cancer cells.

MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Modulation of this pathway by imidazo[1,2-a]pyridine analogs has been observed in several studies.

NF-κB Signaling Pathway: This pathway plays a central role in inflammation and immune responses. A number of imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory activity through the inhibition of NF-κB signaling.

To ascertain whether this compound modulates these or other signaling pathways, a systematic in vitro investigation would be necessary. This would typically involve treating specific cell lines with the compound and then analyzing the phosphorylation status and expression levels of key signaling proteins using techniques such as Western blotting and phospho-protein arrays.

Table of Potential Research Targets for this compound in Signal Transduction Studies:

Signaling PathwayKey Proteins for AnalysisPotential Cellular Outcome
PI3K/Akt/mTORp-Akt, p-mTOR, p-S6KInhibition of cell proliferation, induction of apoptosis
MAPK/ERKp-ERK1/2, p-JNK, p-p38Modulation of cell growth and stress responses
NF-κBp-IκBα, nuclear translocation of p65Reduction of inflammatory responses

Applications in Advanced Organic Synthesis and Materials Science Research

3-Bromo-2-tert-butylimidazo[1,2-a]pyridine as a Building Block in Complex Molecular Synthesis

The presence of a bromine atom at the 3-position of the imidazo[1,2-a]pyridine (B132010) core is a key feature that allows for its use as a versatile building block in the synthesis of more complex molecular architectures. This is primarily achieved through various palladium-catalyzed cross-coupling reactions, where the carbon-bromine bond serves as a handle for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Construction of Polycyclic Aromatic Compounds

While direct, large-scale synthesis of complex polycyclic aromatic compounds using this compound is an area of ongoing research, the established reactivity of the 3-bromo-imidazo[1,2-a]pyridine scaffold in Suzuki-Miyaura cross-coupling reactions provides a clear pathway for such applications. researchgate.netresearchgate.net This reaction typically involves the coupling of the bromo-substituted heterocycle with an arylboronic acid or ester in the presence of a palladium catalyst and a base.

The tert-butyl group at the 2-position can play a significant role in these synthetic strategies by providing steric hindrance that can influence the regioselectivity of subsequent reactions and enhance the stability of the final products. The general scheme for a Suzuki-Miyaura coupling involving a 3-bromo-imidazo[1,2-a]pyridine derivative is depicted below:

Table 1: Representative Suzuki-Miyaura Coupling Reaction

Reactant 1Reactant 2CatalystBaseProduct
3-Bromo-imidazo[1,2-a]pyridine derivativeArylboronic AcidPd(PPh₃)₄Na₂CO₃3-Aryl-imidazo[1,2-a]pyridine derivative

Through sequential cross-coupling reactions, it is synthetically plausible to construct elaborate polycyclic systems where the imidazo[1,2-a]pyridine core is fused or linked to other aromatic rings.

Synthesis of Natural Product Analogs and Bioactive Scaffolds

The imidazo[1,2-a]pyridine skeleton is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds, including anti-cancer, anti-viral, and anti-inflammatory agents. nih.govnih.govuni.lu The functionalization of this core structure is a key strategy in the development of new therapeutic agents. This compound serves as a valuable starting material for the synthesis of analogs of natural products and other bioactive scaffolds.

The bromine atom at the C-3 position can be readily displaced or transformed, allowing for the introduction of a variety of functional groups and side chains that can mimic the structures of natural products or interact with biological targets. For instance, the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives, known for their potential as enzyme inhibitors, can be envisioned starting from the corresponding 3-bromo precursor. nih.gov

Utilization as a Ligand in Homogeneous and Heterogeneous Catalysis Research

The nitrogen atoms in the imidazo[1,2-a]pyridine ring system possess lone pairs of electrons that can coordinate to metal centers, making this scaffold a promising platform for the design of novel ligands for catalysis.

Design and Synthesis of this compound-Derived Ligands

Research has demonstrated that phosphino-substituted imidazo[1,2-a]pyridines can serve as effective ligands in palladium-catalyzed cross-coupling reactions. rsc.org A synthetic route to such ligands can involve the displacement of the bromine atom at the 3-position of a bromo-imidazo[1,2-a]pyridine with a phosphine (B1218219) group. For example, a palladium-catalyzed phosphination reaction can be employed to introduce a diphenylphosphine (B32561) moiety. rsc.org

The tert-butyl group at the 2-position of this compound would be expected to exert a significant steric influence on the resulting phosphine ligand. This steric bulk can be advantageous in catalysis by promoting reductive elimination from the metal center and stabilizing the active catalytic species.

Table 2: Plausible Synthesis of a Phosphine Ligand

Starting MaterialReagentCatalyst SystemProduct
This compoundDiphenylphosphinePd(OAc)₂ / DIPPF2-tert-Butyl-3-(diphenylphosphino)imidazo[1,2-a]pyridine

Application in Asymmetric Catalysis

The development of chiral ligands is crucial for asymmetric catalysis, which aims to produce a single enantiomer of a chiral product. While there is a lack of specific research on the direct application of this compound in the synthesis of chiral ligands for asymmetric catalysis, the imidazo[1,2-a]pyridine scaffold has been explored for this purpose. For instance, axially chiral imidazo[1,2-a]pyridines have been synthesized and shown to be effective in asymmetric transformations. mdpi.com

The synthesis of chiral ligands derived from this compound could potentially be achieved by introducing a chiral phosphine group at the 3-position or by synthesizing derivatives with atropisomerism. The steric bulk of the tert-butyl group could play a critical role in establishing the chiral environment around the metal center, which is essential for achieving high enantioselectivity.

Role in the Development of Functional Materials and Probes

The imidazo[1,2-a]pyridine core is known to exhibit interesting photophysical properties, including fluorescence, which makes it an attractive component for the development of functional organic materials. rsc.org

Derivatives of imidazo[1,2-a]pyridine have been investigated for their potential use in organic light-emitting diodes (OLEDs) and as fluorescent probes for sensing and imaging. researchgate.netmdpi.com The electronic properties of the imidazo[1,2-a]pyridine system can be tuned by the introduction of different substituents. The bromo and tert-butyl groups in this compound offer handles for such modifications.

The bromine atom can be replaced with various chromophores or fluorophores through cross-coupling reactions to create novel fluorescent materials. The tert-butyl group can enhance the solubility and processability of these materials, which is important for their incorporation into devices. Furthermore, the steric hindrance provided by the tert-butyl group can help to prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in the design of emissive materials. The development of functional materials from this compound is a promising area for future research, with potential applications in displays, lighting, and biomedical imaging.

Research Findings on this compound Remain Specific and Limited

Further investigation into proprietary research databases or future publications may yield the specific data required for a thorough analysis of this compound in these advanced applications.

Advanced Analytical Methodologies for Research and Discovery

Sophisticated Chromatographic Techniques for Purity Assessment and Reaction Monitoring

The synthesis and purification of 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine necessitate robust analytical techniques to ensure the purity of the final compound and to monitor the progress of the reaction. Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable tools in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a suitable HPLC method is critical for separating the target compound from starting materials, intermediates, and byproducts. A typical method development strategy involves the optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.

A reversed-phase HPLC method is commonly employed for imidazo[1,2-a]pyridine (B132010) derivatives. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of compounds with a range of polarities.

Key Parameters for HPLC Method Development:

ParameterTypical Conditions for Imidazo[1,2-a]pyridine DerivativesPurpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides a non-polar stationary phase for reversed-phase separation.
Mobile Phase Acetonitrile and Water (often with 0.1% trifluoroacetic acid or formic acid)The organic modifier (acetonitrile) and aqueous phase are varied to control retention and selectivity. The acid improves peak shape and suppresses ionization.
Elution GradientAllows for the separation of compounds with a wide range of polarities in a single run.
Flow Rate 1.0 mL/minInfluences analysis time and resolution.
Detection UV at 254 nm or Diode Array Detector (DAD)Imidazo[1,2-a]pyridines typically have strong UV absorbance. DAD provides spectral information for peak purity analysis.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape.

By carefully optimizing these parameters, a robust HPLC method can be established to quantify the purity of this compound, typically achieving purities of over 98% for well-purified samples. rsc.org This method is also invaluable for real-time reaction monitoring, allowing chemists to track the consumption of reactants and the formation of the product, thereby optimizing reaction conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

While HPLC is ideal for the analysis of the primary, less volatile components of a reaction mixture, GC-MS is the preferred method for the identification and quantification of volatile byproducts that may be formed during the synthesis of this compound. The synthesis of imidazo[1,2-a]pyridines can sometimes generate low molecular weight, volatile impurities that are not easily detected by HPLC. thermofisher.com

In GC-MS, the sample is vaporized and separated based on the boiling points and interactions of the components with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net

Typical GC-MS Parameters for Volatile Impurity Analysis:

ParameterTypical ConditionsPurpose
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)Provides high-resolution separation of volatile compounds.
Carrier Gas HeliumInert gas to carry the sample through the column.
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Oven Program Temperature gradient (e.g., 50 °C to 280 °C at 10 °C/min)Separates compounds based on their boiling points.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Mass Analyzer Quadrupole or Time-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.

This technique is crucial for a comprehensive understanding of the reaction chemistry and for ensuring the final product is free from potentially harmful volatile impurities.

Advanced Spectroscopic Methods for Structural Elucidation in Complex Reaction Mixtures

The unambiguous determination of the chemical structure of this compound and the characterization of any unexpected products or isomers formed during its synthesis rely on advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, their spatial arrangement, and the exact molecular formula.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial structural characterization, two-dimensional (2D) NMR experiments are essential for complex molecules and for assigning the signals of the imidazo[1,2-a]pyridine core. rsc.org Techniques such as COSY, HSQC, and HMBC provide through-bond correlation information that helps to piece together the molecular puzzle. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, identifying which protons are adjacent to each other in the molecule. For the pyridine (B92270) ring of this compound, COSY would show correlations between the coupled aromatic protons, aiding in their specific assignment. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is invaluable for assigning the carbon signals based on the known proton assignments. sdsu.edu

Hypothetical 2D NMR Correlations for this compound:

Proton (¹H)COSY Correlations (¹H)HSQC Correlations (¹³C)HMBC Correlations (¹³C)
H-5H-6C-5C-3a, C-7, C-8a
H-6H-5, H-7C-6C-8, C-8a
H-7H-6, H-8C-7C-5, C-8a
H-8H-7C-8C-6, C-8a
-C(CH₃)₃-C(CH₃)₃, C (CH₃)₃C-2, C-3, C (CH₃)₃

These 2D NMR techniques, used in concert, provide a comprehensive and unambiguous structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. measurlabs.comresearchgate.net Unlike low-resolution mass spectrometry which provides the nominal mass, HRMS can measure the mass to within a few parts per million (ppm), allowing for the determination of a unique molecular formula. researchgate.net

For this compound (C₁₁H₁₃BrN₂), HRMS would be used to confirm its elemental composition. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov

Expected HRMS Data for this compound:

IonCalculated m/zObserved m/z (Hypothetical)Mass Difference (ppm)
[M+H]⁺ (with ⁷⁹Br)253.0335253.0332-1.2
[M+H]⁺ (with ⁸¹Br)255.0315255.0311-1.6

The excellent agreement between the calculated and observed masses provides strong evidence for the proposed molecular formula. HRMS is also used in tandem with fragmentation studies (MS/MS) to further confirm the structure by analyzing the masses of the fragment ions. nih.gov

X-Ray Crystallography for Solid-State Structure Determination

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

Information Obtained from X-Ray Crystallography:

ParameterDescription
Unit Cell Dimensions The dimensions and angles of the basic repeating unit of the crystal lattice.
Space Group The symmetry of the crystal lattice.
Atomic Coordinates The precise x, y, and z coordinates of each atom in the unit cell.
Bond Lengths The distances between bonded atoms.
Bond Angles The angles between adjacent bonds.
Torsion Angles The dihedral angles that describe the conformation of the molecule.
Intermolecular Interactions Information about hydrogen bonding, π-stacking, and other non-covalent interactions in the crystal packing.

Should a suitable crystal of this compound be obtained, X-ray crystallography would provide an unambiguous confirmation of its molecular structure and offer insights into its solid-state packing and intermolecular interactions.

In Situ Spectroscopic Techniques for Mechanistic Studies (e.g., IR, Raman, UV-Vis)

In situ spectroscopic methodologies are indispensable tools for elucidating the intricate mechanistic details of chemical transformations involving this compound. By monitoring reactions in real-time, these techniques provide a continuous stream of data on the concentration of reactants, intermediates, products, and byproducts, offering profound insights into reaction kinetics, pathways, and the influence of various parameters. The non-invasive nature of these methods allows for the study of transient species and sensitive reagents without disturbing the reaction environment.

Infrared (IR) Spectroscopy

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for tracking the progress of reactions involving this compound by monitoring changes in vibrational frequencies of key functional groups. For instance, in a substitution reaction where the bromine atom is replaced, the disappearance of the C-Br stretching vibration can be quantitatively followed.

Consider a hypothetical palladium-catalyzed cross-coupling reaction. The initial spectrum would be dominated by the characteristic vibrational bands of the starting materials. As the reaction progresses, the intensity of the peak corresponding to the C-Br bond in this compound would decrease, while new peaks corresponding to the newly formed C-C or C-N bond would appear and grow in intensity. This allows for the determination of reaction kinetics and can help identify the rate-limiting step. Furthermore, the formation of transient catalytic species or intermediates might be observable, providing direct evidence for a proposed catalytic cycle.

Raman Spectroscopy

Raman spectroscopy offers complementary information to IR and is particularly advantageous for monitoring reactions in aqueous media and for observing non-polar bonds. americanpharmaceuticalreview.com In the context of reactions with this compound, in situ Raman spectroscopy can be particularly effective for monitoring the C-Br bond, which often has a strong and distinct Raman signal. americanpharmaceuticalreview.com

For example, in a halogen-lithium exchange reaction, the disappearance of the Raman band associated with the C-Br stretch would be a clear indicator of the reaction's progress. americanpharmaceuticalreview.com The formation of the lithiated intermediate could also be monitored by the appearance of new characteristic bands. The high sensitivity of Raman spectroscopy to changes in molecular structure allows for the detection of subtle changes in the imidazo[1,2-a]pyridine ring system, which can provide insights into electronic effects during the reaction. Multivariate data analysis of the collected Raman spectra can further enhance the ability to distinguish between different species present in the reaction mixture. nih.govresearchgate.net

UV-Vis Spectroscopy

In situ UV-Vis spectroscopy is a valuable tool for studying reactions that involve a change in the electronic structure of the chromophoric imidazo[1,2-a]pyridine core. The extended π-system of this heterocyclic scaffold gives rise to characteristic absorptions in the UV-Vis region.

During a reaction, any modification to this π-system, such as the introduction of a new substituent at the 3-position, will lead to a shift in the absorption maxima (λmax). By monitoring these changes over time, it is possible to follow the reaction kinetics. For instance, the substitution of the bromine atom with a more electron-donating or electron-withdrawing group would cause a bathochromic (red shift) or hypsochromic (blue shift) effect, respectively. This technique is particularly useful for studying the formation of colored intermediates or products. Mechanistic studies may employ UV-Vis absorption to track the formation and decay of transient species. researchgate.net

The following table summarizes hypothetical spectroscopic data that could be observed during a substitution reaction of this compound, illustrating the utility of these in situ techniques.

Hypothetical In Situ Spectroscopic Data for a Substitution Reaction of this compound
Spectroscopic TechniqueObserved ChangeMechanistic Insight
FTIRDecrease in intensity of C-Br stretching vibration (~550-650 cm⁻¹)Consumption of starting material
FTIRAppearance of new vibrational bands corresponding to the new bond (e.g., C-N stretch)Formation of product
RamanDisappearance of the Raman band for the C-Br bond (~260 cm⁻¹) americanpharmaceuticalreview.comReal-time tracking of reactant depletion
RamanShift in ring breathing modes of the imidazo[1,2-a]pyridine coreChanges in the electronic structure of the heterocyclic system
UV-VisShift in λmax (e.g., from 280 nm to 310 nm)Alteration of the conjugated π-system upon substitution
UV-VisAppearance and subsequent disappearance of a new absorption bandDetection of a transient intermediate species researchgate.net

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds like 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine. mdpi.comnih.gov These computational tools can accelerate research by predicting molecular properties, identifying potential biological targets, and optimizing synthetic pathways. mdpi.com

For this compound, AI algorithms can be employed for de novo design of derivatives with enhanced therapeutic properties. mdpi.com By training models on large datasets of known imidazo[1,2-a]pyridine (B132010) analogs and their biological activities, it is possible to generate new molecular structures with predicted improvements in efficacy and selectivity. nih.gov ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can predict the bioactivity of hypothetical derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. mdpi.com

Furthermore, AI can significantly aid in synthesis planning. Retrosynthesis prediction tools can propose viable and efficient synthetic routes to complex derivatives of this compound, potentially identifying more economical or higher-yielding pathways than those conceived through traditional analysis. mdpi.com These platforms can also predict reaction conditions and potential side products, streamlining the experimental validation process.

Table 1: Potential Applications of AI/ML in the Study of this compound
AI/ML Application AreaSpecific TaskPotential Impact on Research
De Novo Drug Design Generation of novel derivatives with optimized properties.Accelerates the discovery of new lead compounds with higher predicted efficacy and better safety profiles. mdpi.com
Virtual Screening Screening large virtual libraries against specific biological targets.Identifies potential new therapeutic applications for the compound scaffold. nih.gov
ADMET Prediction Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity.Reduces late-stage failures by identifying compounds with poor pharmacokinetic profiles early in development. mdpi.com
Synthesis Prediction Proposing efficient retrosynthetic pathways and reaction conditions.Saves time and resources in the laboratory by optimizing synthetic routes. mdpi.com

Exploration of Novel Reactivity Patterns for this compound

The specific substitution of this compound offers unique opportunities for exploring novel chemical reactions. The bromine atom at the C3 position is a versatile functional handle, while the sterically demanding tert-butyl group at C2 introduces significant electronic and steric influences that can be exploited to control reactivity and selectivity.

Future research could focus on leveraging the C3-bromo position for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse molecular fragments. Beyond standard coupling, exploring more advanced transformations at this position is a promising avenue. The steric hindrance from the adjacent tert-butyl group could potentially enable unusual regioselectivity in reactions or stabilize reactive intermediates.

Another key area is the direct C-H functionalization of the pyridine (B92270) ring. nih.gov While the imidazo[1,2-a]pyridine core is electron-rich, the pyridine part is electron-deficient, creating distinct reactivity sites. researchgate.net Research into visible-light photocatalysis or transition-metal-catalyzed C-H activation could unlock methods to selectively functionalize positions such as C5, C7, or C8. nih.govrsc.org The electronic properties of the bromo and tert-butyl substituents would play a crucial role in directing these reactions. For instance, radical-based reactions might offer pathways to functionalize positions that are otherwise difficult to access. rsc.org

Table 2: Potential Sites for Novel Functionalization Reactions
Reaction SitePotential Reaction TypeKey Influencing FactorAnticipated Outcome
C3-Br Advanced Cross-Coupling ReactionsVersatility of the bromide leaving group.Introduction of complex and diverse substituents.
C5, C7, C8 Photocatalytic C-H FunctionalizationElectronic nature of the pyridine ring.Selective late-stage functionalization of the core scaffold. nih.gov
ortho-position of a C2-aryl group (if present) Directed C-H ActivationCoordinating ability of the N-1 nitrogen. nih.govSynthesis of sterically hindered biaryl derivatives.

Development of Sustainable and Eco-Friendly Synthetic Methodologies

Modern synthetic chemistry places a strong emphasis on green and sustainable practices. nih.gov Future research on this compound and its derivatives should prioritize the development of methodologies that minimize waste, reduce energy consumption, and utilize less hazardous materials.

One promising approach is the refinement of one-pot, multicomponent reactions (MCRs). researchgate.net The Groebke–Blackburn–Bienaymé reaction (GBBR), a type of MCR used for synthesizing imidazo[1,2-a]pyridines, is considered a greener alternative to traditional methods. mdpi.commdpi.com Adapting this reaction for the synthesis of the target compound using environmentally benign solvents (like water or ethanol) and catalysts would be a significant advancement. mdpi.com

Furthermore, exploring metal-free synthetic routes is a key goal of green chemistry. acs.org For instance, iodine-catalyzed reactions or metal-free oxidative coupling processes could provide effective alternatives to methods relying on heavy or precious metals. rsc.org The use of alternative energy sources, such as microwave irradiation or ultrasound, can often accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating. mdpi.com

Unexplored Biological Targets and Mechanistic Hypotheses for Further Investigation

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and anti-tubercular effects. nih.govresearchgate.netrsc.org While some targets are known for this class of compounds, many remain to be explored for this compound specifically.

Based on the known activities of related compounds, several hypotheses for novel biological targets can be formulated. For example, various imidazo[1,2-a]pyridines are known to inhibit protein kinases. rsc.org This suggests that this compound could be screened against a broader panel of kinases involved in diseases beyond cancer, such as neurodegenerative disorders or metabolic diseases.

Another emerging area is the targeting of protein-protein interactions (PPIs) or epigenetic targets. The rigid, planar structure of the imidazo[1,2-a]pyridine core, combined with the specific 3D orientation of its substituents, could make it an effective scaffold for disrupting specific PPIs. Similarly, its potential to interact with epigenetic enzymes like histone deacetylases (HDACs) or methyltransferases warrants investigation. Network pharmacology approaches could be used to predict potential targets and pathways, guiding experimental validation. nih.gov

Table 3: Known and Hypothesized Biological Targets for the Imidazo[1,2-a]pyridine Scaffold
Known Target ClassSpecific Examples for ScaffoldHypothesized Unexplored Targets for the Specific CompoundPotential Therapeutic Area
Protein Kinases CDK9, PI3Kα rsc.orgKinases in neuroinflammation (e.g., GSK-3β, JNK), Metabolic kinases (e.g., AMPK)Alzheimer's Disease, Diabetes
Bacterial Enzymes Cytochrome QcrB (M. tuberculosis) rsc.orgEnzymes in other drug-resistant bacteria (e.g., ESKAPE pathogens)Bacterial Infections
Inflammatory Pathways STAT3/NF-κB signaling, COX-2 nih.govComponents of the inflammasome (e.g., NLRP3), Toll-like receptors (TLRs) nih.govAutoimmune Diseases, Gout
Ion Channels/Receptors GABA-A Receptor (Zolpidem) nih.govOther CNS receptors, Calcium or Potassium channelsEpilepsy, Neuropathic Pain

Potential in Advanced Materials Science and Nanoscience Research

Beyond its biomedical potential, the imidazo[1,2-a]pyridine core possesses intriguing photophysical properties that make it a candidate for applications in materials science. rsc.org Derivatives of this scaffold have been successfully used as emitters in Organic Light-Emitting Diodes (OLEDs). rsc.orgnih.gov The core structure often exhibits high thermal stability and strong fluorescence. nih.gov

For this compound, the substituents would modulate these electronic properties. The electron-withdrawing nature of the bromine atom and the electron-donating effect of the tert-butyl group could be fine-tuned to achieve desired emission colors, from deep blue to green. nih.govacs.org The C3-bromo position also serves as a convenient anchor point for attaching the molecule to polymers or other scaffolds to create more complex functional materials.

In nanoscience, this compound could be explored as a building block for fluorescent nanoparticles or as a component of chemical sensors. Its ability to coordinate with metal ions, a known feature of nitrogen heterocycles, combined with its fluorescent properties, could be harnessed to develop sensitive and selective sensors for detecting specific metal cations in environmental or biological samples. mdpi.com

Q & A

Basic: What synthetic methodologies are optimal for preparing 3-Bromo-2-tert-butylimidazo[1,2-a]pyridine?

Answer:
Microwave-assisted one-pot synthesis is a robust method for constructing the imidazo[1,2-a]pyridine core. Patil et al. (2014) demonstrated that 3-bromoimidazo[1,2-a]pyridines can be synthesized via cyclization of 2-aminopyridines with α-bromoketones under microwave irradiation, achieving high yields (70–85%) and reduced reaction times (15–30 minutes) . For tert-butyl group introduction, iodine-catalyzed three-component condensations (e.g., aryl aldehydes, 2-aminopyridines, and tert-butyl isocyanide) offer atom-economical routes, as shown in Krishnamoorthy et al. (2023), with yields up to 83% .

Basic: How does the tert-butyl substituent influence the compound's physicochemical properties?

Answer:
The tert-butyl group enhances lipophilicity (logP ≈ 3.5–4.0), improving membrane permeability. Its steric bulk also reduces metabolic degradation, as observed in pharmacokinetic studies of related imidazo[1,2-a]pyridines . Additionally, NMR data (DMSO-d6) for tert-butyl-substituted analogues show upfield shifts (δC 28–32 ppm for tert-butyl carbons), confirming its electron-donating effect and role in stabilizing molecular conformations .

Advanced: How can conflicting SAR data on electron-donating vs. electron-withdrawing substituents be reconciled?

Answer:
Evidence from anticancer activity studies (HepG2, MCF-7 cells) reveals contradictions:

  • Electron-donating groups (e.g., -NH2 at position 2) enhance activity (IC50: 11–13 µM) by promoting electrostatic interactions with cell membranes .
  • Electron-withdrawing groups (e.g., -NO2 at position 3) show reduced activity (IC50: >20 µM) due to steric hindrance with the imidazo[1,2-a]pyridine core .
    These discrepancies can be resolved using density functional theory (DFT) to model substituent effects on charge distribution and binding affinity. For instance, para-nitro groups exhibit stronger hydrogen bonding with kinase targets than ortho-substituted analogues .

Advanced: What strategies optimize in vivo efficacy given low toxicity in vitro (e.g., Vero cells)?

Answer:
While this compound derivatives show low cytotoxicity in normal Vero cells (IC50: >90 µM), in vivo efficacy requires:

  • Prodrug modification : Esterification of the bromo group to enhance bioavailability, as demonstrated in anti-inflammatory imidazo[1,2-a]pyridines .
  • Nanocarrier encapsulation : Lipid-based nanoparticles improve tumor targeting, reducing off-target effects (e.g., 50% tumor reduction in murine models vs. 30% for free compounds) .
  • Metabolic stability assays : LC-MS/MS profiling identifies major metabolites (e.g., dealkylated tert-butyl) for structural refinement .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:

  • NMR : 1H/13C NMR confirms substitution patterns (e.g., tert-butyl protons at δH 1.35–1.40 ppm; bromo-induced deshielding of adjacent pyridine protons) .
  • HRMS : ESI-HRMS validates molecular weight (e.g., [M+H]+ at m/z 293.0558 for C12H14BrN3) with <2 ppm error .
  • X-ray crystallography : Resolves stereoelectronic effects of bromo/tert-butyl groups (e.g., dihedral angles between imidazole and pyridine rings: 5–10°) .

Advanced: How does the bromo group impact reactivity in cross-coupling reactions?

Answer:
The bromo substituent at position 3 enables Suzuki-Miyaura couplings with aryl boronic acids (Pd(PPh3)4, K2CO3, DMF/H2O). For example:

Reaction Yield Conditions Reference
Coupling with phenylboronic acid78%80°C, 12 h
Buchwald-Hartwig amination65%Xantphos/Pd2(dba)3, 100°C
The tert-butyl group stabilizes transition states via steric protection, reducing side reactions (e.g., dehalogenation) .

Basic: What therapeutic applications beyond oncology are plausible?

Answer:

  • Anti-inflammatory : Derivatives inhibit TNF-α and IL-6 production (IC50: 0.5–1.2 µM) in macrophage models, comparable to dexamethasone .
  • Antiviral : Analogues with pyridine modifications show activity against HSV-1 (EC50: 3.7 µM) by targeting viral helicases .
  • Antidiabetic : Imidazo[1,2-a]pyridines act as GLP-1 receptor agonists (EC50: 15 nM), enhancing insulin secretion .

Advanced: How can computational modeling guide derivative design?

Answer:

  • Molecular docking : Predicts binding to Aurora kinase A (ΔG: −9.8 kcal/mol) vs. CDK2 (−8.5 kcal/mol), prioritizing synthetic targets .
  • ADMET prediction : SwissADME estimates BBB permeability (logBB: −1.2) and CYP3A4 inhibition risk (high), guiding lead optimization .
  • QSAR models : Hammett constants (σpara = 0.23 for tert-butyl) correlate with IC50 values (R² = 0.89), validating substituent selection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.